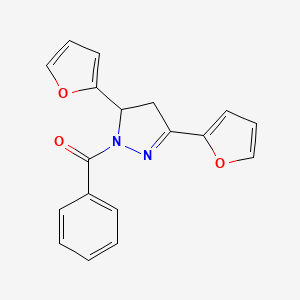
1-benzoyl-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzoyl-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole, also known as BDHPP, is a heterocyclic compound that has shown potential in various scientific fields. BDHPP has been synthesized using different methods, and its mechanism of action has been studied in detail.
Mechanism of Action
1-benzoyl-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole has been shown to bind to the catalytic domain of PARP-1 and inhibit its activity. 1-benzoyl-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole has also been shown to bind to the active site of 15-LOX and inhibit its activity. The binding of 1-benzoyl-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole to these enzymes results in the inhibition of their activity, which leads to the sensitization of cancer cells to chemotherapy and radiation therapy, and the reduction of inflammation.
Biochemical and Physiological Effects:
1-benzoyl-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole has been shown to sensitize cancer cells to chemotherapy and radiation therapy, which leads to the reduction of tumor growth. 1-benzoyl-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole has also been shown to reduce inflammation, which is beneficial in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
1-benzoyl-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole has several advantages for lab experiments, including its high yield of synthesis, its ability to inhibit the activity of PARP-1 and 15-LOX, and its potential in the treatment of cancer and inflammatory diseases. However, 1-benzoyl-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole also has limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for the study of 1-benzoyl-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole, including the development of new methods for its synthesis, the determination of its safety and efficacy in clinical trials, and the identification of new targets for its inhibition. 1-benzoyl-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole has shown potential in the treatment of cancer and inflammatory diseases, and further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Conclusion:
In conclusion, 1-benzoyl-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole is a heterocyclic compound that has shown potential in various scientific fields. 1-benzoyl-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole has been synthesized using different methods, and its mechanism of action has been studied in detail. 1-benzoyl-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole has been shown to inhibit the activity of PARP-1 and 15-LOX, which has potential therapeutic applications in the treatment of cancer and inflammatory diseases. Further studies are needed to fully understand the safety and efficacy of 1-benzoyl-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole and to identify new targets for its inhibition.
Synthesis Methods
1-benzoyl-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole has been synthesized using various methods, including the reaction of 2-acetylfuran and benzoylhydrazine in the presence of acetic acid, and the reaction of 2-furyl ketone and benzoylhydrazine in the presence of acetic acid. The yield of 1-benzoyl-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole using these methods has been reported to be around 80%.
Scientific Research Applications
1-benzoyl-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole has been used in various scientific fields, including medicinal chemistry, biochemistry, and molecular biology. 1-benzoyl-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which plays a crucial role in DNA repair. Inhibition of PARP-1 activity has been shown to sensitize cancer cells to chemotherapy and radiation therapy. 1-benzoyl-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole has also been shown to inhibit the activity of the enzyme 15-lipoxygenase (15-LOX), which is involved in the synthesis of leukotrienes, which play a role in inflammation.
properties
IUPAC Name |
[3,5-bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c21-18(13-6-2-1-3-7-13)20-15(17-9-5-11-23-17)12-14(19-20)16-8-4-10-22-16/h1-11,15H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUQWTCVAMDYCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CO2)C(=O)C3=CC=CC=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzoyl-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-{2-[(5-chloro-2,4-dimethoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B2649894.png)
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide](/img/structure/B2649895.png)

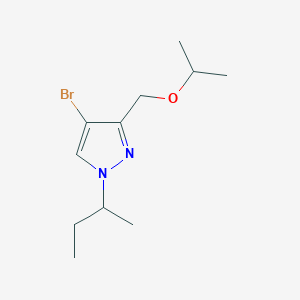
methanone](/img/structure/B2649901.png)
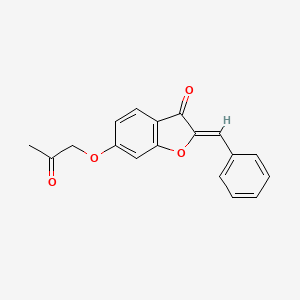
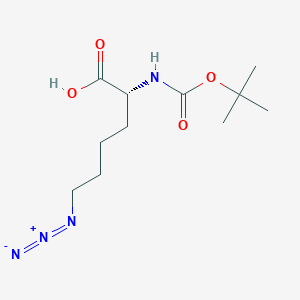
![1-(7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone](/img/structure/B2649906.png)

![(1S,3R,4R)-3-Azidobicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2649909.png)
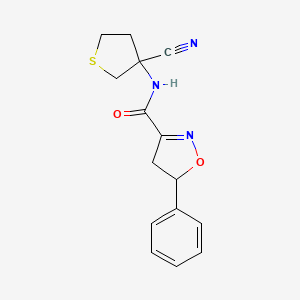
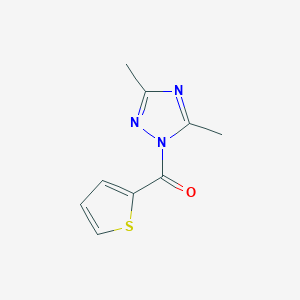

![1-[3-(Phenoxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2649916.png)